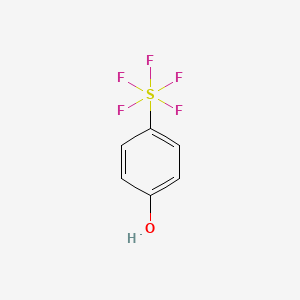

4-(Pentafluorosulfanyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJLGVIUMCBMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381318 | |

| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-94-7 | |

| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyphenylsulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 4-(pentafluorosulfanyl)phenol

An In-depth Technical Guide to the Synthesis and Properties of 4-(Pentafluorosulfanyl)phenol: A Versatile Building Block for Modern Drug Discovery

Abstract

The pentafluorosulfanyl (SF₅) group has rapidly emerged as a uniquely powerful substituent in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group for its exceptional combination of properties. This guide provides a comprehensive technical overview of this compound, a key building block for introducing the SF₅-aryl motif. We delve into the rationale behind its synthesis, present a detailed experimental protocol, and thoroughly analyze its distinctive physicochemical and spectroscopic properties. Furthermore, this whitepaper explores the reactivity of the molecule and its practical applications in drug development, offering researchers and scientists a foundational resource for leveraging this high-value compound in their work.

Part 1: The Pentafluorosulfanyl (SF₅) Group: A Bioisostere of Unparalleled Potential

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing metabolic stability, binding affinity, and bioavailability. While the trifluoromethyl (CF₃) group has been the workhorse in this domain, the pentafluorosulfanyl (SF₅) group is now attracting significant attention for its superior and distinct characteristics.[1]

The SF₅ group is an exceptionally stable, highly electronegative, and surprisingly lipophilic moiety.[2] Its octahedral geometry and the robust S-F bonds confer remarkable resistance to chemical and thermal degradation, a critical attribute for developing durable therapeutic agents.[3] Unlike the CF₃ group, the SF₅ group is not a hydrogen bond acceptor, and its electronic effect is almost purely inductive, with minimal resonance contribution. This unique electronic profile allows chemists to finely tune molecular properties without introducing the confounding resonance effects seen with groups like the nitro (NO₂) moiety.

Its steric bulk is comparable to a tert-butyl group, yet its electronic nature is strongly withdrawing, a rare and valuable combination. These features make the SF₅ group an outstanding bioisosteric replacement for CF₃, tert-butyl, and nitro groups, enabling chemists to modulate pharmacokinetics and pharmacodynamics in ways previously unattainable.[4]

| Property | Pentafluorosulfanyl (-SF₅) | Trifluoromethyl (-CF₃) | tert-Butyl (-C(CH₃)₃) | Nitro (-NO₂) |

| Hammett Constant (σₚ) | ~0.68 | ~0.53 | ~-0.20 | ~0.78 |

| Lipophilicity (π) | ~1.5 | ~0.88 | ~1.98 | ~-0.28 |

| Geometry | Octahedral | Tetrahedral | Tetrahedral | Planar |

| Stability | Very High | High | High | Moderate (Reducible) |

| H-Bond Acceptor? | No | Weak | No | Yes |

| Table 1: Comparative Properties of Key Functional Groups. The SF₅ group uniquely combines high electronegativity and high lipophilicity, setting it apart from other common bioisosteres. |

Part 2: Synthesis of this compound

The accessibility of SF₅-containing building blocks has historically been a barrier to their widespread adoption.[1] However, with the commercial availability of precursors like 4-(pentafluorosulfanyl)aniline, the synthesis of the corresponding phenol is a straightforward and critical transformation for further derivatization.

The most reliable and established method for converting an aromatic amine to a phenol is through the formation of a diazonium salt, followed by thermal hydrolysis. This process, a variation of the Sandmeyer reaction, is well-suited for SF₅-anilines due to the stability of the SF₅ group under the required acidic conditions.

Featured Protocol: Synthesis via Diazotization of 4-(Pentafluorosulfanyl)aniline

This protocol describes a robust, self-validating method for the preparation of this compound. The key to success is careful temperature control during the diazotization step to prevent premature decomposition of the diazonium salt and the formation of unwanted side products.

Step-by-Step Methodology:

-

Diazotization:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-(pentafluorosulfanyl)aniline (1.0 eq).

-

Add a 3 M solution of sulfuric acid (H₂SO₄) and cool the resulting slurry to 0–5 °C in an ice-salt bath. The aniline salt may precipitate.

-

Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the cold aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

-

Stir the reaction mixture for an additional 30 minutes at 0–5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of solids.

-

-

Hydrolysis:

-

In a separate, larger flask, prepare a boiling solution of 1.5 M H₂SO₄.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. This step should be performed behind a blast shield, as it involves the vigorous evolution of nitrogen gas.

-

After the addition is complete, maintain the reflux for 15-20 minutes to ensure complete decomposition of the diazonium intermediate.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude phenol.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.[5]

-

Part 3: Physicochemical Properties and Spectroscopic Profile

The potent electron-withdrawing nature of the SF₅ group dramatically influences the properties of the phenol ring, making it a unique chemical entity.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups on the aromatic ring delocalize the negative charge, stabilizing the phenoxide and thus increasing acidity (lowering the pKa). The SF₅ group is one of the strongest electron-withdrawing groups, leading to a significant increase in the acidity of this compound compared to phenol itself. While a definitive experimental value is not widely published, its pKa can be reliably estimated to be near 8.0, making it approximately 100 times more acidic than phenol.

| Compound | pKa (aqueous) | Rationale for Acidity |

| Phenol | 9.95 | Baseline acidity. |

| 4-Fluorophenol | 9.89 | Weak inductive effect from -F.[6] |

| 3-(Trifluoromethyl)phenol | 9.08 | Strong inductive effect from -CF₃.[6] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03 | Additive strong inductive effects.[6] |

| This compound | ~8.0 (Est.) | Very strong inductive effect from -SF₅. |

| 4-Nitrophenol | 7.15 | Strong inductive and resonance effects. |

| Table 2: Acidity of Substituted Phenols. The estimated pKa of this compound highlights the powerful acidifying effect of the SF₅ group. |

Lipophilicity (LogP)

Despite its high polarity, the SF₅ group is known to increase the lipophilicity of parent molecules. Studies have shown that replacing a CF₃ group with an SF₅ group typically increases the octanol-water partition coefficient (LogP) by 0.5 to 0.6 units. This enhancement in lipophilicity can improve a drug candidate's ability to cross cellular membranes, potentially increasing its bioavailability and efficacy.

Spectroscopic Characterization

The spectroscopic signature of this compound is highly characteristic, particularly in its ¹⁹F NMR spectrum.

-

¹⁹F NMR: The SF₅ group provides a distinct and unmistakable signal. It appears as an A₄B spin system, consisting of two multiplets:

-

A quintet around δ ≈ 80-85 ppm corresponding to the single axial fluorine (Fₐₓ), which is coupled to the four equatorial fluorines.

-

A quintet around δ ≈ 60-65 ppm corresponding to the four equivalent equatorial fluorines (Fₑq), which are coupled to the single axial fluorine. The large chemical shift difference and clear coupling pattern make ¹⁹F NMR an invaluable tool for confirming the presence and integrity of the SF₅ group.[7][8]

-

-

¹H NMR: The aromatic region will display a classic AA'BB' system characteristic of a 1,4-disubstituted benzene ring. Two doublets will be observed, one for the protons ortho to the hydroxyl group and another for the protons ortho to the SF₅ group.

-

¹³C NMR: The carbon spectrum will show four aromatic signals. The carbon attached to the sulfur atom (C-S) will be significantly influenced by the five fluorine atoms, often appearing as a quintet due to C-F coupling.

| Nucleus | Expected Chemical Shift (δ) | Key Features |

| ¹⁹F | Fₑq: ~60-65 ppmFₐₓ: ~80-85 ppm | A₄B system: two quintets (JFF ≈ 140-150 Hz) |

| ¹H | 6.8-7.8 ppm | Two doublets (AA'BB' system) |

| ¹³C | 115-160 ppm | C-S bond shows coupling to fluorine (quintet) |

| Table 3: Predicted NMR Spectroscopic Data. The unique A₄B pattern in the ¹⁹F NMR spectrum is the definitive signature of the SF₅ group. |

Part 4: Chemical Reactivity and Derivatization

This compound is a versatile intermediate, offering two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic ring.

-

Reactions of the Hydroxyl Group: The acidity of the phenol makes it easy to deprotonate, forming a nucleophilic phenoxide. This anion readily participates in Williamson ether synthesis (O-alkylation) with alkyl halides and O-acylation with acyl chlorides or anhydrides. These reactions are fundamental for creating vast libraries of SF₅-containing aryl ethers and esters, which are common motifs in drug candidates.

-

Reactions of the Aromatic Ring: The reactivity of the ring is governed by the interplay between the strongly activating, ortho,para-directing hydroxyl group and the strongly deactivating, meta-directing SF₅ group.

-

Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the -OH group dominates, directing incoming electrophiles to the positions ortho to the hydroxyl group. Reactions like bromination or nitration will occur selectively at these positions.

-

Oxidative Dearomatization: Under strong oxidizing conditions, such as with hydrogen peroxide in concentrated sulfuric acid, the electron-rich phenol ring can undergo oxidative dearomatization to yield complex aliphatic SF₅-containing compounds like muconolactones.[1][3] This unique reactivity opens pathways to novel, non-aromatic SF₅ scaffolds.

-

Part 5: Applications in Drug Development: A Case Study

The value of this compound is best illustrated by its use in the synthesis of novel bioactive agents. For instance, SF₅-anilines, which are directly related to the phenol, have been used as key building blocks for a new class of meta-diamide insecticides.[2][9]

In a typical synthetic campaign, an SF₅-aniline (prepared from the corresponding phenol or vice-versa) is coupled with a tailored carboxylic acid to form an amide bond. The resulting molecule combines the unique properties of the SF₅-aryl core with other pharmacophores to target specific biological receptors, such as GABA receptors in insects.[2] In these cases, the SF₅ group serves to:

-

Enhance Lipophilicity: Improving the compound's ability to penetrate the waxy cuticle of insects.

-

Increase Metabolic Stability: Preventing enzymatic degradation and prolonging the compound's active lifetime.

-

Optimize Target Binding: The unique steric and electronic profile of the SF₅ group can lead to tighter and more selective binding to the target protein compared to analogues containing CF₃ or other groups.

This example underscores how this compound serves as a gateway to molecules where the SF₅ group is not merely a placeholder, but an active and crucial contributor to the overall biological activity.

Conclusion

This compound is more than just another fluorinated building block; it is a strategic entry point into a class of compounds with exceptional properties. Its synthesis is accessible from commercially available precursors, and its physicochemical profile—marked by high acidity, tailored lipophilicity, and a unique spectroscopic signature—makes it an ideal scaffold for modern medicinal chemistry. By understanding its synthesis, properties, and reactivity, researchers can effectively harness the power of the "super-trifluoromethyl" SF₅ group to design the next generation of pharmaceuticals and advanced materials.

References

-

Vida, N., Pastýříková, T., Klepetářová, B., & Beier, P. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF₅-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8906–8911. [Link]

-

Beier, P., Pastýříková, T., Vida, N., & Iakobson, G. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. American Chemical Society. [Link]

-

Savoie, P. R., & Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490. [Link]

-

Le, T. V., & Daugulis, O. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]

-

Welch, J. T. (2012). Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. Fluorine in Pharmaceutical and Medicinal Chemistry, 175-194. [Link]

-

Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]

-

Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]

-

Prinz, C., et al. (2021). Pentafluorosulfanyl (SF₅) as a Superior ¹⁹F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 3948–3956. [Link]

-

Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

-

Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. MDPI. [Link]

-

Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Max Delbrück Center for Molecular Medicine. [Link]

-

Haufe, G., et al. (2013). Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. ResearchGate. [Link]

-

Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). Pentafluorophenol. PubChem. [Link]

-

Rebowe, M. A., & O'Hagan, D. (2016). New Frontiers and Developing Applications in ¹⁹F NMR. Magnetic Resonance in Chemistry, 54(7), 527-540. [Link]

-

Stare, J., & Kokalj, A. (2017). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 8(1), 733-743. [Link]

-

Aktaş, A. H., Şanlı, N., & Pekcan, G. (2003). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 50(2), 213-222. [Link]

-

Ciriminna, R., & Pagliaro, M. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(24), 5848. [Link]

-

Savoie, P. R., & Welch, J. T. (2015). ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

-

Magre, M., et al. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au, 2(5), 423-432. [Link]

-

Wang, F., et al. (2023). Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization. Nature Communications, 14(1), 1-10. [Link]

-

Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry. [Link]

-

Ragan, M. A. (1982). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. ResearchGate. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). NP-MRD. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 774-94-7 [sigmaaldrich.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 9. mdpi.com [mdpi.com]

The Pentafluorosulfanyl (SF₅) Group: A Comprehensive Technical Guide to its Physicochemical Properties for Advanced Chemical Research

Introduction: Beyond the Trifluoromethyl Group

In the landscape of modern medicinal chemistry, agrochemicals, and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties. For decades, the trifluoromethyl (CF₃) group has been a workhorse for chemists seeking to enhance metabolic stability, binding affinity, and lipophilicity. However, the emergence of the pentafluorosulfanyl (SF₅) group has ushered in a new era of molecular design, offering a unique and often superior profile of physicochemical characteristics.[1][2][3] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety presents a compelling alternative for researchers aiming to push the boundaries of chemical innovation.[1][2] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the pentafluorosulfanyl group, complete with field-proven experimental and computational methodologies, to empower researchers, scientists, and drug development professionals in their quest for next-generation molecules.

Electronic Properties: A Powerful Electron-Withdrawing Influence

The pentafluorosulfanyl group is one of the most strongly electron-withdrawing substituents known in organic chemistry.[2][4] This potent inductive effect, a consequence of the high electronegativity of the five fluorine atoms, profoundly influences the electronic landscape of a molecule.[4] This section delves into the quantitative assessment of these electronic effects and the computational tools used for their prediction.

Hammett Parameters: Quantifying Inductive and Resonance Effects

The electronic influence of the SF₅ group on an aromatic ring is effectively captured by Hammett substituent constants (σ). These empirically derived parameters provide a quantitative measure of the inductive (σI) and resonance (σR) effects of a substituent. The SF₅ group exhibits large positive Hammett constants, indicating its strong electron-withdrawing nature through both induction and, to a lesser extent, resonance.[3][5]

Table 1: Comparison of Hammett Constants for Common Electron-Withdrawing Groups

| Substituent | σm | σp |

| -SF₅ | 0.61 | 0.68 |

| -CF₃ | 0.43 | 0.54 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

Data compiled from various sources.

The strong electron-withdrawing character of the SF₅ group can be leveraged to modulate the pKa of acidic or basic centers within a molecule, enhance the electrophilicity of reaction sites, and influence ligand-receptor binding interactions.

Experimental Protocol: Determination of Hammett Parameters for the p-SF₅-Substituted Benzoic Acid

This protocol outlines the potentiometric titration method for determining the pKa of a substituted benzoic acid, which is then used to calculate the Hammett constant.

Materials:

-

p-Pentafluorosulfanylbenzoic acid

-

Benzoic acid (reference compound)

-

Standardized 0.1 M NaOH solution

-

70:30 Ethanol-water solvent mixture

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

Procedure:

-

Solution Preparation: Accurately weigh approximately 0.1 mmol of p-pentafluorosulfanylbenzoic acid and dissolve it in 50 mL of the 70:30 ethanol-water mixture in a beaker. Prepare a similar solution for the reference benzoic acid.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

-

Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition. Continue the titration past the equivalence point.

-

Data Analysis:

-

Plot a titration curve (pH vs. volume of NaOH added).

-

Determine the equivalence point (Ve) from the point of maximum slope on the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (Ve/2).

-

-

Hammett Constant Calculation:

-

Calculate the Hammett constant (σp) using the following equation: σp = pKa (benzoic acid) - pKa (p-SF₅-benzoic acid)

-

Computational Workflow: Predicting Electronic Properties of SF₅-Arenes

Quantum chemical calculations offer a powerful in-silico approach to understanding the electronic properties of SF₅-containing molecules. This workflow provides a general outline for calculating electrostatic potential (ESP) surfaces and molecular orbitals.

Software:

-

A quantum chemistry software package (e.g., Gaussian, Spartan, etc.)

-

Molecular visualization software (e.g., GaussView, Avogadro, etc.)

Procedure:

-

Molecule Building: Construct the 3D structure of the SF₅-arene of interest.

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP/6-31G*.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation at a higher level of theory (e.g., B3LYP/6-311+G**) to obtain more accurate electronic properties.

-

Property Calculation and Visualization:

-

Electrostatic Potential (ESP) Surface: Calculate and visualize the ESP surface mapped onto the electron density. This will reveal the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule.

-

Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the frontier molecular orbital energies and their distribution.

-

Caption: A step-by-step workflow for the experimental determination of logP using the shake-flask method.

Stability: A Chemically and Metabolically Robust Group

A hallmark of the pentafluorosulfanyl group is its exceptional thermal and chemical stability. [2][4][6]The strong S-F bonds are resistant to a wide range of chemical reagents and conditions, including strong acids and bases. This inherent robustness translates to high metabolic stability, a desirable trait in drug candidates as it can lead to a longer in-vivo half-life and reduced potential for the formation of reactive metabolites. [4][6]

In Vitro Metabolic Stability Assessment

The metabolic stability of an SF₅-containing compound can be assessed using in vitro assays with liver microsomes, which contain the key drug-metabolizing enzymes.

Principle:

The compound is incubated with liver microsomes and NADPH (a cofactor for many metabolic enzymes). The disappearance of the parent compound over time is monitored by a suitable analytical method, typically LC-MS/MS.

General Protocol Outline:

-

Incubation: Incubate the SF₅-containing compound at a known concentration with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the rate constant of degradation (k). The in vitro half-life (t₁/₂) can then be calculated as: t₁/₂ = 0.693 / k

Synthesis of SF₅-Containing Building Blocks: Enabling Access to Novel Chemical Space

The historical challenge in utilizing the SF₅ group has been the limited availability of synthetic methods for its introduction. However, recent advances have led to the development of more practical and scalable routes to key SF₅-containing building blocks, such as 4-pentafluorosulfanyl-aniline.

Synthetic Pathway to 4-Pentafluorosulfanyl-aniline

A common route to 4-pentafluorosulfanyl-aniline involves the direct fluorination of a suitable precursor followed by reduction of a nitro group.

Caption: A representative synthetic pathway for the preparation of the key building block, 4-pentafluorosulfanyl-aniline.

The increasing commercial availability of such building blocks is paving the way for the broader exploration of the SF₅ group in various research and development programs. [3]

Conclusion: A Privileged Functional Group for Modern Chemical Design

The pentafluorosulfanyl group has firmly established itself as a valuable and often superior alternative to the trifluoromethyl group in the medicinal chemist's toolbox. Its unique combination of strong electron-withdrawing character, significant steric bulk, high lipophilicity, and exceptional stability provides a powerful means to fine-tune the physicochemical properties of molecules. As synthetic methodologies continue to improve and our understanding of its in-vivo behavior deepens, the SF₅ group is poised to play an increasingly important role in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a foundational understanding of its core properties and the practical means to assess them, empowering researchers to confidently incorporate this remarkable functional group into their molecular design strategies.

References

- Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulfanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57–93.

- Beier, P., & Pastyříková, T. (2013). Pentafluorosulfanyl (SF5) substituted aromatics. Journal of Fluorine Chemistry, 156, 223-234.

- Bowden, R. D., et al. (2000). Pentafluorosulfanyl-substituted aromatic compounds. Tetrahedron, 56(21), 3399-3408.

-

Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]

- Kirsch, P. (2004).

- Kirsch, P., & Bremer, M. (2000). The Pentafluorosulfanyl Group in Organic Chemistry.

- Ko, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.

- Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490.

- Welch, J. T. (2010). Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 175-196). World Scientific.

- Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic & Medicinal Chemistry, 15(21), 6659-6666.

- Winter, R. W., & Gard, G. L. (2005). The organic chemistry of the pentafluorosulfanyl group. Journal of Fluorine Chemistry, 126(4), 449-478.

- Wipf, P., & Kouth, F. (2007). Pentafluorosulfanyl (SF5) Chemistry: A New Chapter in Organofluorine Chemistry. Synlett, 2007(11), 1669-1688.

- Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-25.

- Sante, L. (2015).

- Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130-1190.

- Jackson, G. J., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 76(48), 131613.

-

Environmental Toxicology and Chemistry. (2011). Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation. Retrieved from [Link]

- Welch, J. T. (2009). Reactions of Organic Pentafluorosulfanyl-Containing Compounds.

- Lentz, D., & Seppelt, K. (1999). The Pentafluorosulfanyl Group. In Advances in Inorganic Chemistry (Vol. 48, pp. 149-195). Academic Press.

- Sipyagin, A. M., et al. (2001). Chemistry of Pentafluorosulfanylarenes. Journal of Fluorine Chemistry, 112(2), 287-297.

- Sipyagin, A. M., et al. (2004). Aromatic Compounds with a Pentafluorosulfanyl Group: A New Class of Materials. Journal of Fluorine Chemistry, 125(9), 1305-1314.

- Brel, V. K. (2006). Addition of SF5Cl to dienes. Journal of Fluorine Chemistry, 127(10), 1302-1310.

- Ait-Mohand, S., & Dolbier, W. R. (2002). A New, More Convenient Method for the Generation of the Pentafluorosulfanyl Radical. Organic Letters, 4(18), 3013-3015.

- Dolbier, W. R., & Ait-Mohand, S. (2004). A convenient and efficient method for the synthesis of pentafluorosulfanyl-containing compounds. Journal of Fluorine Chemistry, 125(3), 459-463.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

- Gotoh, H., et al. (2018). Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores.

Sources

- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. Item - Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5âContaining Anisole, Phenols, and Anilines - American Chemical Society - Figshare [acs.figshare.com]

- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.viu.ca [web.viu.ca]

4-(Pentafluorosulfanyl)phenol: A Comprehensive Technical Guide to Structure, Reactivity, and Application

Introduction: The Emergence of a "Super-Trifluoromethyl" Building Block

In the landscape of modern medicinal and materials chemistry, the relentless pursuit of novel molecular functionalities that impart superior properties is paramount. The pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest, often dubbed a "super-trifluoromethyl group," for its unique combination of potent electron-withdrawing character, high thermal and chemical stability, and substantial lipophilicity.[1][2] This guide provides an in-depth technical exploration of 4-(pentafluorosulfanyl)phenol, a key building block that marries the influential SF5 moiety with the versatile phenolic scaffold. We will delve into its fundamental structure, dissect its nuanced reactivity, and highlight its proven and potential applications for researchers, scientists, and drug development professionals.

Deconstructing the Molecule: Structure and Intrinsic Properties

The this compound molecule, with the chemical formula C6H5F5OS, presents a fascinating case study in the interplay of electronic and steric effects.[3] Its structure is characterized by a phenol ring substituted at the para position with the hypervalent SF5 group.

The Dominance of the Pentafluorosulfanyl Group: Electronic and Steric Profile

The SF5 group is one of the most electron-withdrawing substituents known in organic chemistry.[1] This profound electronic influence stems from two primary factors:

-

Strong Inductive Effect (-I): The five highly electronegative fluorine atoms create a powerful dipole, drawing electron density away from the sulfur atom and, consequently, from the aromatic ring.

-

Negative Hyperconjugation: Beyond simple induction, the SF5 group exhibits a significant resonance effect through negative hyperconjugation.[4] This involves the overlap of filled p-orbitals of the aromatic ring with the low-lying σ*-orbitals of the apical S-F bonds, further delocalizing electron density away from the ring.[4]

This potent electron-withdrawing nature significantly impacts the electronic properties of the phenol ring, a concept we will explore further in the reactivity section.

Sterically, the SF5 group is more demanding than a trifluoromethyl (CF3) group, influencing the conformation of molecules and potentially providing a scaffold for designing compounds with specific three-dimensional architectures.[5]

Physical and Chemical Properties: A Quantitative Overview

The unique electronic and structural features of this compound translate into a distinct set of physical and chemical properties.

| Property | Value/Description | Source(s) |

| Molecular Formula | C6H5F5OS | [3] |

| Molecular Weight | 220.16 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 104-105 °C | [7] |

| Predicted pKa | 8.08 ± 0.13 | [7] |

| Purity | Typically ≥97% | |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light | [6] |

The predicted pKa of ~8.08 is notably lower than that of phenol (~10), a direct consequence of the powerful electron-withdrawing SF5 group stabilizing the corresponding phenoxide anion. This enhanced acidity is a crucial factor in its reactivity.

Synthesis of this compound: Strategic Pathways

The synthesis of SF5-containing aromatics has historically been a challenge, limiting their widespread adoption. However, recent advancements have made building blocks like this compound more accessible.

Diels-Alder Cycloaddition: A Convergent Approach

A powerful and convergent strategy for the synthesis of SF5-phenols involves the [4+2] Diels-Alder cycloaddition reaction between SF5-alkynes and electron-rich dienes.[8] This method offers a direct route to highly functionalized aromatic systems.

Experimental Protocol: Diels-Alder Synthesis of a Substituted SF5-Phenol Derivative

This protocol is a representative example based on the principles described in the literature.[8]

-

Reactant Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the desired SF5-alkyne (1.0 eq) and the electron-rich diene (e.g., Danishefsky's diene, 1.2 eq).

-

Solvent and Conditions: The reaction is often performed neat or in a high-boiling solvent like chlorobenzene.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a temperature typically ranging from 150-170 °C for 1-2 hours. Monitoring the reaction progress by TLC or 19F NMR is recommended.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired SF5-phenol derivative.

Functionalization of Pre-existing SF5-Aromatics

Another common approach involves the introduction of the hydroxyl group onto a pre-functionalized pentafluorosulfanylbenzene ring. This can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) on activated precursors like nitro-(pentafluorosulfanyl)benzenes.[8]

Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dictated by the interplay between the nucleophilic hydroxyl group and the electron-deficient aromatic ring.

Reactions at the Hydroxyl Group

The phenolic proton is acidic and readily participates in reactions typical of phenols, such as deprotonation followed by nucleophilic attack.

-

Etherification and Esterification: The phenoxide, generated by treatment with a suitable base, is an excellent nucleophile for reactions with alkyl halides (Williamson ether synthesis) or acyl halides/anhydrides to form the corresponding ethers and esters. These reactions are fundamental for incorporating the 4-(pentafluorosulfanyl)phenyl moiety into larger molecular frameworks.

-

O-Arylation: Palladium-catalyzed cross-coupling reactions can also be employed to form diaryl ethers.

Reactivity of the Aromatic Ring

The potent electron-withdrawing nature of the SF5 group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Reactions that would readily occur on phenol, such as nitration or halogenation under mild conditions, will require more forcing conditions with this compound.

Conversely, the ring is highly activated towards nucleophilic aromatic substitution (SNAr) , particularly if a leaving group is present at a position ortho or para to the SF5 group.[5]

Oxidative Dearomatization

Under strong oxidizing conditions, the aromatic ring of this compound can undergo dearomatization. For instance, oxidation with hydrogen peroxide in sulfuric acid can lead to the formation of aliphatic SF5-containing compounds.[9][10]

Applications in Drug Discovery and Materials Science

The unique properties of the SF5 group make this compound a highly valuable building block in several advanced scientific fields.[1]

Medicinal Chemistry: A Bioisostere with Benefits

In drug design, the SF5 group is often employed as a bioisostere for other common functional groups like trifluoromethyl (CF3), tert-butyl, or nitro groups.[11][12] Its advantages include:

-

Enhanced Lipophilicity: The SF5 group generally increases the lipophilicity of a molecule more than a CF3 group, which can improve membrane permeability and bioavailability.[1]

-

Metabolic Stability: The exceptional chemical and thermal stability of the S-F bonds confers high resistance to metabolic degradation, potentially extending the half-life of a drug.[1]

-

Modulation of Pharmacokinetics and Pharmacodynamics: By altering the electronic and steric profile of a lead compound, the SF5 group can fine-tune its binding affinity to biological targets and modify its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Materials Science: Engineering Novel Properties

The strong dipole moment and electronic effects of the SF5 group are being exploited in the design of advanced materials.[13] SF5-substituted chromophores have shown potential in applications such as two-photon absorption, a property relevant for bio-imaging and photodynamic therapy.[4][14] The thermal stability imparted by the SF5 group is also advantageous for creating robust materials for electronic applications.[13]

Conclusion and Future Outlook

This compound is more than just another fluorinated compound; it is a strategic building block that offers a unique and powerful combination of properties. Its potent electron-withdrawing nature, coupled with high stability and lipophilicity, provides chemists with a valuable tool for the rational design of new pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies for SF5-containing compounds continue to improve and become more cost-effective, the utilization of this compound and its derivatives is poised to expand, unlocking new frontiers in chemical innovation.

References

- Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing.

- The Pentafluorosulfanyl Group (SF5). Rowan.

- Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed.

- Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing - The Royal Society of Chemistry.

- Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores.

- Reactions of Organic Pentafluorosulfanyl-Containing Compounds.

- This compound | 774-94-7. Sigma-Aldrich.

- This compound | CAS No.774-94-7 Synthetic Routes. Guidechem.

- A New Synthesis of Pentafluorosulfanylbenzene.

- Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI.

- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au.

- This compound. LookChem.

- Straightforward Pentafluorosulfanyl

- Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.

- Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines.

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.

- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.

- This compound | 774-94-7. Sigma-Aldrich.

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 774-94-7 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 14. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

Foreword: The Emergence of the Pentafluorosulfanyl Moiety

An In-Depth Technical Guide to the Characterization of 4-(pentafluorosulfanyl)phenol

In the landscape of modern chemical research, particularly within drug discovery and materials science, the pursuit of novel molecular scaffolds with unique physicochemical properties is relentless. The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl group," offering a compelling combination of high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2][3] These characteristics make it an attractive bioisostere for tert-butyl, trifluoromethyl, and nitro groups, capable of profoundly modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][4][5]

At the heart of this expanding chemical space lies this compound, a critical building block that marries the versatile reactivity of a phenol with the unique electronic and steric properties of the SF₅ substituent.[6][7] This guide provides a comprehensive, field-proven framework for the definitive characterization of this compound, moving beyond mere data reporting to explain the causality behind the analytical choices. It is designed for researchers who require not just a certificate of analysis, but a deep and actionable understanding of this molecule's structural and chemical identity.

Core Physicochemical & Safety Profile

A foundational understanding of a compound's basic properties and handling requirements is a non-negotiable prerequisite for any laboratory work. This knowledge ensures both experimental success and, more importantly, the safety of the researcher.

Identity and Physical Properties

The intrinsic properties of this compound are summarized below. These values are the first-pass criteria for identity confirmation upon receiving a new batch or completing a synthesis.

| Property | Value | Source |

| CAS Number | 774-94-7 | [8][9] |

| Molecular Formula | C₆H₅F₅OS | [8][9] |

| Molecular Weight | 220.16 g/mol | [8][9] |

| Appearance | Solid | [8] |

| Acidity (pKa) | Predicted to be highly acidic (est. pKa ≈ 6-7) | |

| Lipophilicity (logP) | High, due to the SF₅ group | [1][2][10] |

Expert Insight on Acidity: The precise pKa of this compound is not widely reported, but we can infer its properties from fundamental principles. The SF₅ group is one of the most powerful electron-withdrawing groups known, with a Hammett constant (σₚ = 0.68) exceeding that of the nitro (σₚ = 0.78 is often cited, but SF5 is comparable or stronger in many contexts) and trifluoromethyl (σₚ = 0.53) groups.[10][11] This intense inductive and resonance withdrawal of electron density from the phenyl ring significantly stabilizes the corresponding phenoxide anion. For context, the pKa of phenol is ~10, while the pKa of 4-nitrophenol is 7.15 and that of pentafluorophenol is 5.5.[12] Therefore, it is logical to conclude that this compound is a considerably stronger acid than phenol and is likely more acidic than 4-nitrophenol.

Safety & Handling: A Self-Validating Protocol

Trustworthiness in the lab begins with safety. The hazardous nature of this compound necessitates strict adherence to handling protocols.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long lasting effects).[8]

-

Signal Word: Danger[8]

-

GHS Pictograms: Skull and crossbones, Environment.[8]

Mandatory Handling Protocol:

-

Engineering Controls: All manipulations involving the solid or solutions must be conducted within a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles with a face shield.

-

Dispensing: Use a dedicated spatula for solids. Avoid creating dust. If preparing solutions, add the solid to the solvent slowly.

-

Storage: Store the compound in a tightly sealed container, in a dark, refrigerated (2-8°C), and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[8]

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, do not allow it to enter the environment.[8][13]

Spectroscopic and Structural Elucidation

The core of characterization lies in a multi-technique spectroscopic and structural analysis. Each technique provides a unique and complementary piece of the structural puzzle. A failure to correlate data across these methods indicates a potential impurity or misidentification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for this molecule, providing detailed information about the hydrogen, carbon, and fluorine environments. For a molecule containing these three NMR-active nuclei, a comprehensive, multinuclear approach is essential.

Experimental Protocol: Multinuclear NMR Analysis

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Causality: The choice of solvent is critical. CDCl₃ is a good first choice for general structure, but the acidic phenolic proton may exchange or be broad. DMSO-d₆ is excellent for observing exchangeable protons like -OH due to hydrogen bonding with the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of tuning to ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient spectral width to cover both aromatic and phenolic regions.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is the key signature for the SF₅ group. It is often necessary to acquire this spectrum with ¹H decoupling to simplify the signals, although the coupled spectrum can provide useful information.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time (or a higher concentration) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process all spectra with appropriate phasing and baseline correction. Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard for ¹⁹F (typically CFCl₃ at 0 ppm).[14][15]

Expected NMR Data for this compound

| Nucleus | Region | Multiplicity | J-Coupling (Hz) | Assignment & Expert Insight |

| ¹H | ~9-10 ppm (DMSO-d₆) | Broad singlet | - | Phenolic -OH: The chemical shift is solvent-dependent and concentration-dependent. Its broadness is due to chemical exchange. |

| ~7.6-7.8 ppm | Doublet (AA'BB') | ³J(H-H) ≈ 8-9 | Aromatic H (ortho to SF₅): These protons are deshielded by the strongly electron-withdrawing SF₅ group, shifting them significantly downfield. | |

| ~7.0-7.2 ppm | Doublet (AA'BB') | ³J(H-H) ≈ 8-9 | Aromatic H (ortho to OH): These protons are shielded relative to those ortho to the SF₅ group. The classic AA'BB' pattern confirms 1,4-disubstitution. | |

| ¹⁹F | ~80-85 ppm | Quintet (or pentet) | ²J(Fₐₓ-Fₑq) ≈ 150 | Axial Fluorine (Fₐₓ): This is the unique fluorine atom trans to the phenyl ring. It is split into a quintet by the four equivalent equatorial fluorines.[2] |

| ~60-65 ppm | Doublet | ²J(Fₑq-Fₐₓ) ≈ 150 | Equatorial Fluorines (Fₑq): These four magnetically equivalent fluorines are split into a doublet by the single axial fluorine.[2] The A¹B⁴ pattern is the unmistakable fingerprint of an aryl-SF₅ group. | |

| ¹³C | ~155-160 ppm | Singlet | - | C-OH: The carbon directly attached to the electronegative oxygen atom. |

| ~150-155 ppm | Quintet | ¹J(C-F) ≈ 18-20 | C-SF₅: The ipso-carbon attached to the SF₅ group. It appears as a quintet due to coupling with the four equatorial fluorine atoms. | |

| ~128-130 ppm | Singlet | - | CH (ortho to SF₅): Aromatic methine carbons. | |

| ~116-118 ppm | Singlet | - | CH (ortho to OH): Aromatic methine carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation, further confirming its identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a robust choice for this molecule. In negative ion mode, it will readily deprotonate to form the [M-H]⁻ ion. Electron ionization (EI) can also be used and will show the molecular ion [M]⁺•.[16]

-

Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: Compare the experimentally determined monoisotopic mass to the calculated exact mass. The difference should be less than 5 ppm.

Expected Results:

-

Calculated Exact Mass: 220.0003 [Calculated from C₆H₅F₅OS]

-

Expected Ion (ESI-): [M-H]⁻ at m/z 218.9925

-

Expected Ion (EI+): [M]⁺• at m/z 220.0003

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3600-3200 (broad) | O-H stretch | Confirms the presence of the phenolic hydroxyl group. |

| 3100-3000 | Aromatic C-H stretch | Indicates the aromatic ring. |

| 1600, 1500, 1450 | Aromatic C=C stretch | Fingerprint region for the benzene ring. |

| 1250-1200 | C-O stretch | Phenolic C-O bond vibration. |

| 850-800 | S-F stretch | Characteristic absorption for the SF₅ group. |

Single-Crystal X-ray Diffraction

For absolute, unambiguous structural proof, no technique surpasses single-crystal X-ray diffraction. It provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

Protocol for Crystallographic Analysis:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a solution in a binary solvent system (e.g., hexane/ethyl acetate) or slow cooling of a saturated solution are common methods.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (~100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

Key Structural Features from Crystallography:

-

Sulfur Geometry: The analysis will confirm the slightly distorted octahedral geometry around the central sulfur atom.[17]

-

Bond Lengths: Typical S-F bond lengths are in the range of 1.57 Å to 1.62 Å.[17][18]

-

Bond Angles: The C-S-Fₐₓ bond angle will be nearly linear (approaching 180°), while adjacent Fₑq-S-Fₑq angles will be approximately 90°.[17]

-

Intermolecular Interactions: The crystal packing will likely be dominated by hydrogen bonding from the phenol O-H group to an oxygen or fluorine atom on an adjacent molecule, as well as potential C-H···F interactions.[17][18]

Conclusion: A Validated Identity

The comprehensive characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from orthogonal analytical techniques. The unmistakable A¹B⁴ signature in the ¹⁹F NMR spectrum confirms the SF₅ group, while ¹H and ¹³C NMR validate the 1,4-disubstituted phenolic scaffold. High-resolution mass spectrometry provides definitive proof of the elemental composition, and IR spectroscopy offers rapid functional group confirmation. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous evidence of the molecular structure. By following the protocols and understanding the causal relationships outlined in this guide, researchers can establish the identity, purity, and structural integrity of this valuable chemical building block with the highest degree of scientific confidence.

References

-

Welch, J. T., & Lim, D. S. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(17), 8133–8139. [Link]

-

Sereda, O., Ponomarenko, M. V., & Shumburotu, T. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed, 79(17), 8133-9. [Link]

-

Popek, L., Nguyen, T. M., Blanchard, N., & Cahard, D. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]

-

Beier, P., & Nenajdenko, V. G. (2012). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein Journal of Organic Chemistry, 8, 1349–1355. [Link]

-

Ritter, T., et al. (2015). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 137(40), 12985–12988. [Link]

-

Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Medicinal Chemistry, 60(19), 7846–7857. [Link]

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

-

Paquin, J.-F., et al. (2022). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]

-

ResearchGate. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pentafluorosulfur)phenylacetic acid. Retrieved from [Link]

-

ResearchGate. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. Retrieved from [Link]

-

ResearchGate. (2002). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Retrieved from [Link]

-

Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 3948–3956. [Link]

-

Scite. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]

-

Kim, J., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 24(18), 3352. [Link]

-

Lentz, D., & Willner, H. (2021). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Chemistry – A European Journal, 27(24), 6086-6098. [Link]

-

ResearchGate. (2010). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Retrieved from [Link]

-

ResearchGate. (2015). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]

-

Paquin, J.-F. (2010). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 110(7), 4199-4231. [Link]

-

Gerig, J. T. (2010). New Frontiers and Developing Applications in 19F NMR. Concepts in Magnetic Resonance Part A, 36A(4), 189-211. [Link]

-

Claridge, T. D. W., et al. (2012). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 3(5), 1578-1587. [Link]

-

Waiczies, S., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 3948-3956. [Link]

-

PubMed. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentafluorophenol. Retrieved from [Link]

-

Cahard, D., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(2), 43-50. [Link]

-

ETH Research Collection. (2021). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-fluoro-. Retrieved from [Link]

-

PubChem. (n.d.). Pentafluorophenol. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Characterization of Pentafluorosulfanyl-Functionalized Fullerenes. Retrieved from [Link]

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 774-94-7 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 15. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenol, 4-fluoro- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Pentafluorosulfanyl Group: From Serendipitous Discovery to a "Super" Substituent in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of a "Super-Trifluoromethyl" Group

In the vast landscape of functional groups available to the modern chemist, few possess the enigmatic and powerful properties of the pentafluorosulfanyl (SF5) group. Often dubbed the "super-trifluoromethyl group," its unique combination of extreme stability, high electronegativity, and significant lipophilicity has propelled it from a laboratory curiosity to a prized substituent in the design of advanced materials, agrochemicals, and, most notably, pharmaceuticals.[1][2] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of organo-SF5 compounds, offering both a historical narrative and a practical resource for researchers looking to harness the remarkable potential of this unique functional group.

Part 1: A Historical Perspective: The Dawn of SF5 Chemistry

The story of organo-SF5 compounds begins in the Cold War era, a time of intense exploration in fluorine chemistry. The initial synthesis of a compound bearing a carbon-pentafluorosulfanyl (C-SF5) bond was reported in the 1960s by William A. Sheppard, a pioneering chemist at DuPont.[3][4] His early work involved the high-temperature reaction of aryl disulfides or aryl sulfur trifluorides with silver difluoride (AgF2).[3][5] This method, while groundbreaking, was fraught with challenges, most notably extremely low yields, which limited the widespread adoption and exploration of this novel functional group.[3][5]

For several decades, the chemistry of SF5 compounds remained a niche area of research. However, the 1990s witnessed a renaissance of interest, driven by the agrochemical and pharmaceutical industries' relentless pursuit of molecules with enhanced stability and bioactivity.[3][6] This renewed focus spurred the development of more practical and higher-yielding synthetic methodologies, transforming the SF5 group from a chemical curiosity into a valuable tool for molecular design.

Part 2: The Synthetic Toolkit: Accessing the SF5 Moiety

The journey from Sheppard's low-yield synthesis to the diverse and efficient methods available today is a testament to the ingenuity of synthetic chemists. The development of robust protocols for introducing the SF5 group has been the single most important factor in unlocking its potential.

The Precursor: Pentafluorosulfanyl Chloride (SF5Cl)

A cornerstone of modern SF5 chemistry is the availability of pentafluorosulfanyl chloride (SF5Cl), a versatile reagent for introducing the SF5 group. While SF5Cl is a gas at room temperature, recent advancements have led to the development of methods for its safe and convenient in-situ generation or as a bench-stable solution.

Experimental Protocol: Preparation of a Bench-Stable Solution of SF5Cl

This protocol is adapted from a gas-reagent-free method, enhancing safety and accessibility.

-

Materials: Sulfur powder (S8), Trichloroisocyanuric acid (TCCA), spray-dried Potassium fluoride (KF), anhydrous Acetonitrile (CH3CN), anhydrous n-Hexane.

-

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, combine sulfur powder (1.0 equiv), potassium fluoride (9.0 equiv), and trichloroisocyanuric acid (4.5 equiv).

-

Add anhydrous acetonitrile to the reactor.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the disappearance of the solid reagents.

-

Upon completion, the resulting SF5Cl in acetonitrile is carefully extracted into n-hexane.

-

The concentration of the SF5Cl solution in n-hexane should be determined by 19F NMR spectroscopy prior to use.

-

-

Safety: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. SF5Cl is toxic and should be handled with extreme care.[7]

Radical Addition of SF5Cl to Unsaturated Bonds

One of the most powerful methods for creating C(sp3)-SF5 bonds is the radical addition of SF5Cl to alkenes and alkynes. This reaction proceeds via a radical chain mechanism, typically initiated by a radical initiator such as triethylborane (Et3B) or through photolysis.

Sources

The "Super-Trifluoromethyl" Effect: An In-depth Technical Guide to the Electronic Properties of SF5-Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Pentafluorosulfanyl Group in Molecular Design

In the landscape of contemporary medicinal and materials chemistry, the relentless pursuit of novel molecular functionalities that can fine-tune the properties of organic molecules is paramount. Among the arsenal of fluorine-containing groups, the pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest, often dubbed a "super-trifluoromethyl group".[1][2] This is attributed to its unique combination of properties: exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.[3][4] When appended to a phenolic scaffold, the SF5 group exerts profound electronic effects, dramatically altering the acidity, reactivity, and potential biological activity of the parent molecule.

This technical guide provides a comprehensive exploration of the electronic properties of SF5-substituted phenols. We will delve into the fundamental electronic nature of the SF5 group, its powerful influence on the acidity of the phenolic proton, and the methodologies employed to quantify these effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive compounds and advanced materials, offering both foundational knowledge and practical insights into the application of this remarkable functional group.

Deconstructing the Electronic Influence of the Pentafluorosulfanyl Group

The SF5 group is one of the most electron-withdrawing substituents known in organic chemistry.[2] Its potent electronic effect is a consequence of the high electronegativity of the five fluorine atoms bonded to a central sulfur atom. This creates a strong dipole moment and significantly polarizes the C-S bond, leading to a powerful electron-withdrawing inductive effect (-I).

Hammett Parameters: Quantifying the Electron-Withdrawing Strength

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett parameters (σ). These parameters provide a measure of the inductive and resonance effects of a substituent. The SF5 group exhibits large positive Hammett constants, indicating its strong electron-withdrawing nature.[5][6]

| Parameter | Value | Interpretation |

| σp | 0.68 | Strong electron-withdrawing effect at the para position. |

| σm | 0.61 | Strong electron-withdrawing effect at the meta position. |

Table 1: Hammett Parameters for the Pentafluorosulfanyl (SF5) Group.[5][6]

The large σp value highlights the significant withdrawal of electron density from the aromatic ring, which is a combination of a dominant inductive effect and a minor resonance contribution.

The Impact of SF5 Substitution on Phenol Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups on the aromatic ring stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity of the phenol (i.e., lowering its pKa).

Given the potent electron-withdrawing nature of the SF5 group, its introduction to a phenol ring is expected to dramatically increase its acidity.

Expected pKa Trends in SF5-Substituted Phenols

-

p-SF5-phenol: The SF5 group at the para position can exert both its strong -I effect and a resonance-withdrawing effect, leading to significant stabilization of the phenoxide ion. This is expected to result in a substantial decrease in the pKa compared to phenol (pKa ≈ 10).

-

m-SF5-phenol: At the meta position, the SF5 group primarily exerts its strong -I effect, with no direct resonance interaction with the phenoxide oxygen. This will still lead to a significant increase in acidity.

-

o-SF5-phenol: The ortho isomer is expected to be a strong acid due to the proximity of the electron-withdrawing SF5 group to the hydroxyl group. However, steric and potential intramolecular hydrogen bonding effects could also play a role.

Quantitative Comparison with CF3-Substituted Phenols

The trifluoromethyl (CF3) group is another common electron-withdrawing group used in drug design. A comparison of their Hammett parameters reveals the superior electron-withdrawing capability of the SF5 group.

| Substituent | σp | σm | Approximate pKa of Substituted Phenol |

| -H | 0.00 | 0.00 | 9.99 |

| -CF3 | 0.54 | 0.43 | p-CF3-phenol: ~9.08 |

| -SF5 | 0.68 | 0.61 | Expected to be significantly lower than that of CF3-phenol |

Table 2: Comparison of Hammett Parameters and Expected Acidity of Substituted Phenols.[6][7]

The stronger electron-withdrawing nature of the SF5 group suggests that SF5-substituted phenols will be more acidic than their CF3-substituted counterparts.

Caption: Electronic effects of the p-SF5 group on phenoxide stability.

Experimental and Computational Methodologies

Synthesis of SF5-Substituted Phenols

The synthesis of SF5-substituted phenols has historically been challenging. However, recent advances have provided more accessible routes. A common strategy involves the conversion of nitro-(pentafluorosulfanyl)benzenes to the corresponding phenols.[8]

A Representative Synthetic Protocol:

-

Nucleophilic Aromatic Substitution (SNAr): A nitro-(pentafluorosulfanyl)benzene is treated with a nucleophile like sodium methoxide to displace the nitro group, forming an SF5-substituted anisole.

-

Deprotection: The resulting anisole is then deprotected, typically using a thiol, to yield the desired SF5-substituted phenol.

More recently, Diels-Alder cycloaddition reactions between SF5-alkynes and activated dienes have been developed as a convergent approach to access these valuable building blocks.[8]

Caption: A general synthetic route to SF5-substituted phenols.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

The pKa of a phenol can be accurately determined using UV-Vis spectrophotometry by monitoring the change in absorbance as a function of pH. The phenol and its corresponding phenoxide ion exhibit distinct absorption spectra.

Materials and Equipment:

-

SF5-substituted phenol of interest

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes (1 cm path length)

-

Buffer solutions of known pH covering a range around the expected pKa

-

Hydrochloric acid (HCl) solution (for highly acidic conditions)

-

Sodium hydroxide (NaOH) solution (for highly basic conditions)

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-